molecular formula C16H14O4 B2915405 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde CAS No. 83169-98-6

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde

Cat. No.: B2915405
CAS No.: 83169-98-6
M. Wt: 270.284
InChI Key: IIPQDPNSGMGJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde is a bifunctional aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with an ethoxy-linked phenoxy group, which itself bears a formyl group at its 3-position. This structure enables dual reactivity at both aldehyde moieties, making it a valuable intermediate in organic synthesis, particularly for constructing complex architectures like porphyrins, macrocycles, and hybrid materials.

Properties

IUPAC Name

3-[2-(3-formylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-11-13-3-1-5-15(9-13)19-7-8-20-16-6-2-4-14(10-16)12-18/h1-6,9-12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPQDPNSGMGJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-formylphenol with 2-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethoxy group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy linkage can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in an aprotic solvent.

Major Products

    Oxidation: 3-[2-(3-Carboxyphenoxy)ethoxy]benzoic acid.

    Reduction: 3-[2-(3-Hydroxyphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Alkyl vs. Aromatic Substituents

  • Cardanol-Based Derivatives: 4-[2-(3-(Pentadeca-8-enyl)phenoxy)-ethoxy]-benzaldehyde () replaces the formyl group with a long aliphatic chain (C15:1). This hydrophobic tail enhances compatibility with nonpolar matrices (e.g., TiO₂ composites) for photocatalytic applications, unlike the polar, reactive formyl group in 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde .
  • Amino-Alkyl Derivatives: 3-[2-(Morpholino)ethoxy]benzaldehyde () and dimethylamino-substituted analogs () introduce basic nitrogen atoms, altering solubility and enabling pH-responsive behavior. These derivatives are used in drug synthesis (e.g., oxathiolone-fused chalcones) due to their nucleophilicity .

Functional Group Diversity

Compound Name Functional Group Molecular Weight Key Applications Reference
This compound Formyl (aldehyde) 270.27* Macrocycle synthesis
Ethyl (3-formylphenoxy)acetate Ester 236.22 Esterification reactions
3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde Imidazole 216.24 Antimicrobial agents
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Pyridyl 255.30 Coordination chemistry

*Calculated based on molecular formula C₁₆H₁₄O₄.

Chain Length and Branching

  • Extended Ethoxy Chains: 3-(2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy)-benzaldehyde () incorporates a triethylene glycol-like chain, improving water solubility and metal-ion chelation capabilities compared to the shorter ethoxy spacer in this compound .
  • Branched Ethers: 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde () uses a diethoxy linker, enabling symmetrical macrocycle formation (e.g., porphyrins) with enhanced thermal stability .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The formyl group in this compound increases electrophilicity, favoring condensation reactions (e.g., Schiff base formation). In contrast, methoxy or alkyl groups (e.g., cardanol derivatives) donate electrons, reducing reactivity toward nucleophiles .
  • Steric Hindrance: Bulky substituents like pentadecaenyl chains () or morpholino groups () limit rotational freedom, affecting conformational flexibility and catalytic activity in hybrid materials .

Stability and Reactivity

  • Hydrolytic Stability: Ester derivatives (e.g., ethyl (3-formylphenoxy)acetate, ) are prone to hydrolysis under acidic/basic conditions, whereas ether-linked aldehydes (e.g., this compound) exhibit greater stability .
  • Photocatalytic Degradation: Cardanol-porphyrin hybrids () demonstrate superior stability under UV irradiation compared to simpler benzaldehyde derivatives, attributed to the protective aliphatic chain .

Biological Activity

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound contains a benzaldehyde moiety linked to a phenoxy group, which may confer unique properties relevant to medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O4C_{16}H_{16}O_4, with a molecular weight of approximately 272.29 g/mol. Its structure includes a formyl group attached to a phenoxy ethoxy chain, which may influence its reactivity and biological interactions.

Property Value
Molecular FormulaC16H16O4C_{16}H_{16}O_4
Molecular Weight272.29 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that benzaldehyde derivatives, including compounds similar to this compound, exhibit antimicrobial activity. A study on related benzaldehyde Schiff bases demonstrated significant antibacterial effects against various strains, including E. coli and S. aureus. The mechanism involves the regulation of metabolism-associated genes, which may also be applicable to the compound .

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been explored in several studies. For instance, derivatives similar to this compound have shown cytotoxic effects against human tumor cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Antibacterial Activity : A study examining the effects of various benzaldehyde derivatives on bacterial strains found that certain modifications enhanced antibacterial efficacy. Compounds with specific substituents showed improved activity against E. coli and S. aureus, suggesting that structural variations in compounds like this compound could lead to significant antimicrobial properties .
  • Cytotoxicity Against Cancer Cells : In another investigation, several derivatives were tested for their cytotoxic effects on cancer cell lines such as Patu8988 (pancreatic cancer) and SGC7901 (gastric cancer). Results indicated that some compounds exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their potential as anticancer agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Hydrogen Bonding : The presence of hydroxyl or other polar groups can facilitate hydrogen bonding with biological macromolecules, enhancing interaction specificity.
  • Enzyme Interaction : Similar compounds have been shown to inhibit key enzymes by binding at active sites or allosteric sites, altering their function.
  • Gene Regulation : Some studies suggest that these compounds can modulate gene expression related to virulence and metabolism in bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.